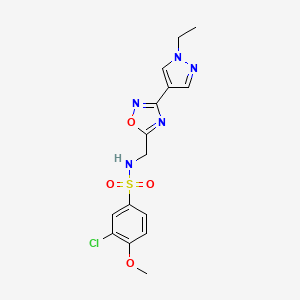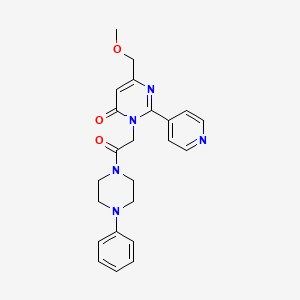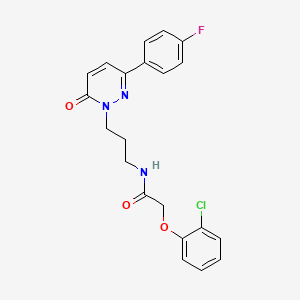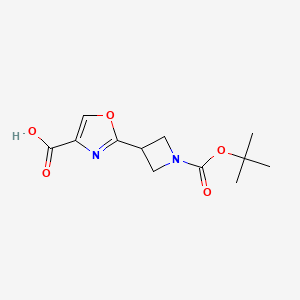![molecular formula C16H9ClF3NO2 B2424742 3-[(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one CAS No. 860651-10-1](/img/structure/B2424742.png)
3-[(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C16H9ClF3NO2 and its molecular weight is 339.7. The purity is usually 95%.
BenchChem offers high-quality 3-[(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis
The compound has been used in the microwave-assisted synthesis of radiolabeled enantiomers for potential applications in neuroprotection after stroke. The study involved the synthesis of fluorine-18 labeled MaxiPost™, indicating its relevance in developing radiopharmaceuticals (Dischino et al., 2003).
Synthesis of Labeled Compounds
This chemical has also played a role in the synthesis of tritium and carbon-14 labeled compounds, again emphasizing its importance in the field of radiopharmaceuticals and neuroprotection post-stroke (Dischino et al., 2003).
Coordination Compounds of Copper(II)
Research has explored its use in forming coordination compounds with copper(II), which could have implications in various chemical and biological applications (Gulea et al., 2013).
Synthesis of Heterocyclic Compounds
It has been utilized in the synthesis of heterocyclic compounds, indicating its role in organic chemistry and potentially in pharmaceutical development (Vovk et al., 2002).
Pesticide Synthesis
The compound serves as a key intermediate in the synthesis of the pesticide Indoxacarb, highlighting its application in agricultural chemistry (Jing, 2012).
Synthesis of Antimicrobial Compounds
It's involved in the synthesis of antimicrobial compounds, showing its potential in the development of new antibacterial and antifungal agents (Thadhaney et al., 2010).
Mécanisme D'action
Target of Action
The primary target of MFCD04124355 is the large-conductance Ca2±activated potassium (maxi-K) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in neurons and muscle cells, where they help control the flow of potassium ions across the cell membrane in response to changes in the intracellular concentration of calcium ions .
Mode of Action
MFCD04124355 acts as an opener of the maxi-K channels . By binding to these channels, it increases their probability of opening, thereby enhancing the flow of potassium ions out of the cell. This hyperpolarizes the cell membrane, making it less likely for an action potential to occur .
Biochemical Pathways
The opening of maxi-K channels by MFCD04124355 affects several biochemical pathways. For instance, in neurons, it can modulate the release of neurotransmitters, thereby influencing synaptic transmission . In muscle cells, it can affect muscle contraction and relaxation .
Pharmacokinetics
It is known that the compound has poor aqueous solubility, which can complicate its absorption and distribution . Efforts to improve its solubility have involved appending heterocycles to its structure .
Result of Action
The opening of maxi-K channels by MFCD04124355 can have various effects at the molecular and cellular levels. For example, in neurons, it can inhibit the firing of action potentials, leading to a decrease in neuronal excitability . In muscle cells, it can promote relaxation .
Action Environment
The action of MFCD04124355 can be influenced by various environmental factors. For instance, the presence of other ions in the cell’s environment can affect the opening of maxi-K channels . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature .
Propriétés
IUPAC Name |
(3Z)-3-[(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO2/c17-10-2-4-14(22)8(5-10)6-12-11-3-1-9(16(18,19)20)7-13(11)21-15(12)23/h1-7,22H,(H,21,23)/b12-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCLGWOPHBAXJC-SDQBBNPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C2=CC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC\2=C(C=C1C(F)(F)F)NC(=O)/C2=C\C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N,N-diethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2424659.png)
![5-(Furan-2-yl(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2424662.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2424664.png)
![4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2424665.png)
![3-((4-(3-chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2424666.png)
![Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2424668.png)
![(E)-4-(Dimethylamino)-N-[1-(2-methylsulfanylphenyl)propan-2-yl]but-2-enamide](/img/structure/B2424669.png)

![1-Methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2424672.png)



![3-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2424678.png)
